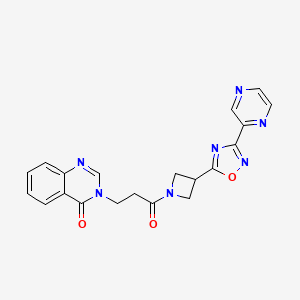
3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives involves several methodologies, including catalytic and oxidative conditions. Mulakayala et al. (2012) demonstrated the InCl3-catalyzed synthesis of 2-aryl quinazolin-4(3H)-ones through the condensation of o-aminobenzamides with aromatic aldehydes, offering a practical approach with good yields and high selectivities (Mulakayala et al., 2012). Another study by Mohammed et al. (2015) highlighted the iodine-catalyzed oxidative synthesis of these compounds, emphasizing the role of iodine in the selective production of 2-aryl quinazolin-4(3H)-ones (Mohammed et al., 2015).
Molecular Structure Analysis
The molecular structures of quinazolin-4(3H)-one derivatives have been elucidated using various analytical techniques. The structure-activity relationships (SAR) of these compounds are critical for their potential biological functions. While specific studies on molecular structure analysis of the compound were not found, the structural elucidation of related compounds provides a foundation for understanding the intricate molecular architecture and potential interaction sites of such molecules.
Chemical Reactions and Properties
Quinazolin-4(3H)-ones undergo a range of chemical reactions, contributing to their versatile chemical properties. Patel et al. (2011) synthesized 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases, highlighting the reactivity of these compounds towards forming azetidinones, which could indicate the chemical versatility of the parent quinazolin-4(3H)-one structure (Patel & Patel, 2011).
Aplicaciones Científicas De Investigación
Antimalarial Applications
A study explored the synthesis of novel hybrid quinazolin-2,4-dione analogs bearing acetyl/amide bridged-nitrogen heterocyclic moieties, including azetidinone and oxadiazole, among others. These compounds were analyzed through in silico molecular docking to identify potential antimalarials targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), with one compound showing high binding affinity, indicating promising antimalarial activity (Abdelmonsef et al., 2020).
Anti-inflammatory and Analgesic Applications
Several studies have synthesized quinazolin-4-one derivatives with varied substitutions, demonstrating significant anti-inflammatory and analgesic effects. These compounds were tested in vivo, showing promising results that could lead to the development of new therapeutic agents for inflammation and pain management (Kumar & Rajput, 2009); (Yeşilada et al., 2004).
Antimicrobial Applications
Compounds derived from quinazolin-4(3H)-one have shown promising antibacterial and antifungal activities. The introduction of specific groups (e.g., chloro, methoxy) to these compounds has been linked to enhanced antimicrobial effectiveness, highlighting their potential as novel antimicrobial agents (Patel & Patel, 2011).
Anticancer Applications
Research into quinazolin-4(3H)-one derivatives has also indicated their potential in anticancer applications. Specific compounds have been evaluated for their anti-proliferative properties against various cancer cell lines, with some showing activity that suggests a possible mechanism of action through the inhibition of sirtuins, a class of enzymes involved in cellular regulation (Mulakayala et al., 2012).
Propiedades
IUPAC Name |
3-[3-oxo-3-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c28-17(5-8-26-12-23-15-4-2-1-3-14(15)20(26)29)27-10-13(11-27)19-24-18(25-30-19)16-9-21-6-7-22-16/h1-4,6-7,9,12-13H,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFAICYWRAWUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

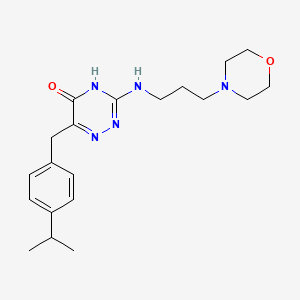
![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)
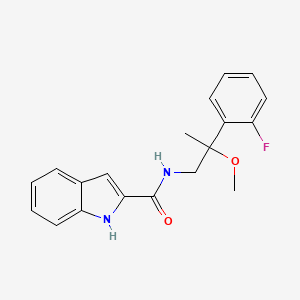

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)


![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)
![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)
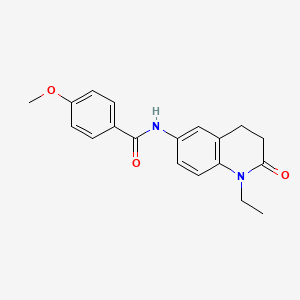
![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)
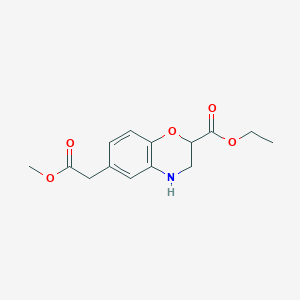
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)